1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose
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Overview
Description
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose is a chemical compound with the molecular formula C31H34O8 and a molecular weight of 534.6 g/mol . It is a derivative of glucopyranose, a six-membered ring structure derived from glucose. This compound is primarily used in organic synthesis and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose can be synthesized from beta-D-glucopyranoside. The synthetic route involves the protection of hydroxyl groups with benzyl groups and acetylation of specific positions . The general steps include:
Protection of Hydroxyl Groups: Benzylation of the hydroxyl groups at positions 2, 3, and 4 using benzyl chloride in the presence of a base.
Acetylation: Acetylation of the hydroxyl groups at positions 1 and 6 using acetic anhydride.
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis typically involves standard organic synthesis techniques, including protection and deprotection of functional groups, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the structure.
Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols .
Scientific Research Applications
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Pharmacological Research: The compound is used in the development of pharmacological substances.
Biological Studies: It is employed in studies involving carbohydrate chemistry and enzymology.
Industrial Applications: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose involves its role as an intermediate in organic synthesis. The compound’s functional groups allow it to participate in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
- 1,6-Anhydro-2-azido-2-deoxy-3,4-bis-O-(phenylmethyl)-beta-D-glucopyranose
- 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-galactitol
- 1,5,6-tri-O-acetyl-2,3,4-tri-O-methyl-D-glucitol
Uniqueness
1,6-DI-O-Acetyl-2,3,4-tri-O-benzyl-beta-D-glucopyranose is unique due to its specific pattern of acetylation and benzylation, which provides distinct reactivity and stability. This makes it a valuable intermediate in organic synthesis and various research applications .
Properties
IUPAC Name |
[6-acetyloxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34O8/c1-22(32)34-21-27-28(35-18-24-12-6-3-7-13-24)29(36-19-25-14-8-4-9-15-25)30(31(39-27)38-23(2)33)37-20-26-16-10-5-11-17-26/h3-17,27-31H,18-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCAMEQHKHEHBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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